molecular formula C13H11N5O2S B12249296 N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B12249296
M. Wt: 301.33 g/mol
InChI Key: GMIOXZSIJITYSG-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic organic compound that combines a phenolic group with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Purine Derivative: The purine derivative is synthesized through a series of reactions starting from commercially available purine precursors.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced to the purine derivative using thiolation reactions.

    Coupling with 4-Hydroxyphenylacetic Acid: The final step involves coupling the thiolated purine derivative with 4-hydroxyphenylacetic acid under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The purine ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Lacks the purine derivative and sulfanyl group.

    2-(7H-purin-6-ylsulfanyl)acetamide: Lacks the phenolic group.

Uniqueness

N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is unique due to the combination of a phenolic group and a purine derivative, which imparts distinct chemical and biological properties. This combination allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C13H11N5O2S/c19-9-3-1-8(2-4-9)18-10(20)5-21-13-11-12(15-6-14-11)16-7-17-13/h1-4,6-7,19H,5H2,(H,18,20)(H,14,15,16,17)

InChI Key

GMIOXZSIJITYSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2NC=N3)O

Origin of Product

United States

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